5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one
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Overview
Description
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a hydroxypyrimidinone core. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 3-chloroaniline with a suitable pyrimidinone precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one include other chlorophenyl-substituted pyrimidinones. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties compared to its analogs.
Properties
CAS No. |
6972-24-3 |
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Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-(3-chloroanilino)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-8-9(15)12-5-13-10(8)16/h1-5,14H,(H2,12,13,15,16) |
InChI Key |
JQEYRPMOIBYIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(N=CNC2=O)O |
Origin of Product |
United States |
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